Cytotoxic Potency in Human Tumor Colony-Forming Assay
The compound serves as the DNA-binding domain of Adozelesin. When conjugated to the CPI alkylating subunit, the resulting drug Adozelesin was compared head-to-head against the structurally related CPI analogues bizelesin (bifunctional; different linker architecture) and carzelesin (prodrug form) in a human tumor colony-forming assay (HTCFA) using fresh surgical specimens. At the highest concentration tested, Adozelesin produced an overall response rate (≥50% colony survival inhibition) of 67% (1 h exposure, 5 ng·mL⁻¹) and 58% (continuous 14-day exposure, 0.5 ng·mL⁻¹). Bizelesin achieved 49% (1 h) and 44% (continuous) at equivalent CPI concentrations, while carzelesin produced 46% (1 h, 15 ng·mL⁻¹) and 71% (continuous, 1 ng·mL⁻¹) [1]. Adozelesin uniquely displayed activity against both breast and non-small-cell lung carcinoma colony-forming units, a tumour-type spectrum not observed for the comparator CPIs [1]. Moreover, Adozelesin and bizelesin exhibited significantly less schedule-dependence than carzelesin (p < 0.01 for carzelesin 1 h vs. continuous), which is relevant for conjugate linker design [1].
| Evidence Dimension | Cytotoxic response rate against fresh human tumour colony-forming units (HTCFA); ≥50% colony survival inhibition scored as response |
|---|---|
| Target Compound Data | Adozelesin (conjugate containing CAS 110314-42-6 as DNA-binding domain): overall response rate 67% (1 h, 5 ng·mL⁻¹) and 58% (continuous, 0.5 ng·mL⁻¹); active against breast and NSCLC colony-forming units |
| Comparator Or Baseline | Bizelesin: 49% (1 h, 5 ng·mL⁻¹) and 44% (continuous, 0.5 ng·mL⁻¹); Carzelesin: 46% (1 h, 15 ng·mL⁻¹) and 71% (continuous, 1 ng·mL⁻¹) |
| Quantified Difference | Adozelesin vs. Bizelesin: +18 percentage points (1 h); +14 percentage points (continuous). Adozelesin vs. Carzelesin: +21 percentage points (1 h); −13 percentage points (continuous). Significance: p < 0.01 for concentration-response relationships across all three agents. |
| Conditions | Fresh human tumour surgical specimens; 14-day colony-forming assay; drug exposure schedules: 1 h pulse and continuous 14-day exposure; three concentration levels tested per drug; response defined as ≤50% colony survival |
Why This Matters
The quantitative superiority of Adozelesin over bizelesin on the 1 h schedule and its broader tumour-type spectrum directly traces to the benzofuran-indole binding domain of CAS 110314-42-6, since all three drugs share the identical CPI alkylating subunit; thus the differential pharmacology is attributable to the DNA-binding domain architecture.
- [1] Hidalgo, M., et al. (1999). Comparative activity of the cyclopropylpyrroloindole compounds adozelesin, bizelesin and carzelesin in a human tumor colony-forming assay. Anti-Cancer Drugs, 10(3), 295–302. DOI: 10.1097/00001813-199903000-00008 View Source
